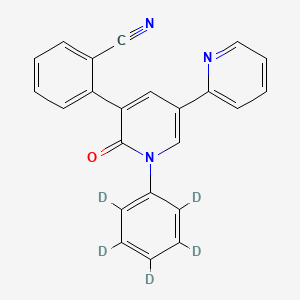
Perampanel-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perampanel-d5 is a deuterated form of Perampanel, a novel anti-seizure medication. Perampanel is a selective, non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the excitatory neurotransmission in the brain. This compound is used as an internal standard in various analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for therapeutic drug monitoring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Perampanel-d5 involves the incorporation of deuterium atoms into the Perampanel molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated acetonitrile or methanol as the mobile phase in the chromatographic separation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The production process is optimized to achieve high yields and purity of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Perampanel-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated derivatives, while reduction may yield deuterated analogs with altered functional groups .
Wissenschaftliche Forschungsanwendungen
Perampanel-d5 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods for the quantification of Perampanel in biological samples.
Biology: Employed in studies investigating the pharmacokinetics and metabolism of Perampanel.
Medicine: Utilized in therapeutic drug monitoring to ensure appropriate dosing of Perampanel in patients with epilepsy.
Industry: Applied in the quality control of pharmaceutical formulations containing Perampanel
Wirkmechanismus
Perampanel-d5, like Perampanel, exerts its effects by selectively inhibiting the AMPA receptor, a type of ionotropic glutamate receptor involved in excitatory neurotransmission. By blocking the AMPA receptor, this compound reduces neuronal excitability and prevents the propagation of seizure activity. This mechanism of action makes this compound effective in the treatment of epilepsy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perampanel: The non-deuterated form of Perampanel-d5, used as an anti-seizure medication.
Topiramate: Another anti-seizure medication that works by inhibiting sodium channels and enhancing GABAergic activity.
Levetiracetam: An anti-seizure medication that binds to the synaptic vesicle protein SV2A and modulates neurotransmitter release.
Uniqueness of this compound
This compound is unique due to its deuterated nature, which provides advantages in analytical methods, such as improved sensitivity and specificity in LC-MS/MS assays. This makes it a valuable tool in therapeutic drug monitoring and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C23H15N3O |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)-5-pyridin-2-ylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O/c24-15-17-8-4-5-11-20(17)21-14-18(22-12-6-7-13-25-22)16-26(23(21)27)19-9-2-1-3-10-19/h1-14,16H/i1D,2D,3D,9D,10D |
InChI-Schlüssel |
PRMWGUBFXWROHD-MYWHSQMISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


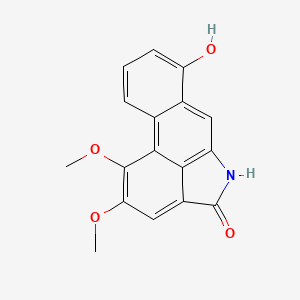
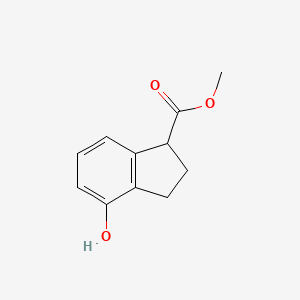
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)
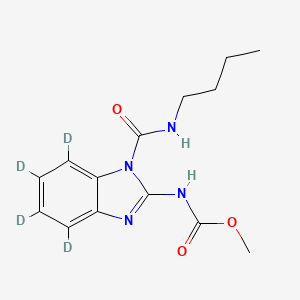
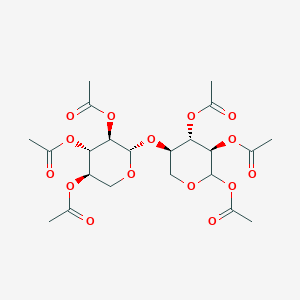
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

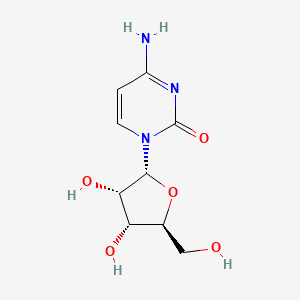
![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
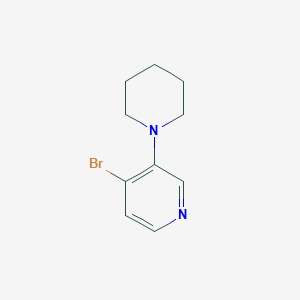
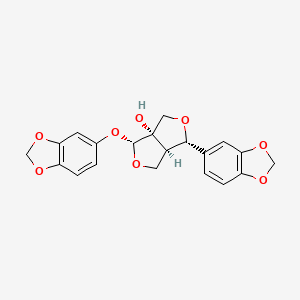
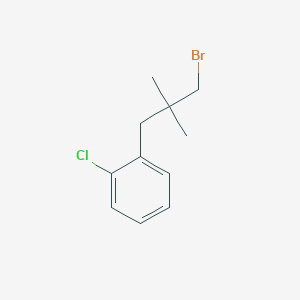

![2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13435787.png)
